N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O2S and its molecular weight is 405.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological properties. This compound features a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a phenylacetamide structure, which may contribute to its biological activity. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and neurology.
Molecular Characteristics
The molecular formula of this compound is C21H26ClN3O2S, with a molecular weight of approximately 420.0 g/mol. The compound's structure is characterized by the following functional groups:
- Dimethylamino group : Known for enhancing lipophilicity and facilitating membrane penetration.
- Methoxybenzo[d]thiazole moiety : Potentially involved in receptor interactions.
- Phenylacetamide structure : Often associated with analgesic and anti-inflammatory activities.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific enzymes involved in cancer progression, such as ubiquitin ligases, which play critical roles in protein degradation and cell cycle regulation .
- Neuropharmacological Effects : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognition .
- Antimicrobial Properties : Some derivatives of compounds with similar structures have shown promising antimicrobial effects, indicating that this compound may also possess such properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : It may interact with various G protein-coupled receptors (GPCRs), influencing downstream signaling pathways .
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways related to cancer or inflammation could be a primary action mechanism .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial. The following table summarizes notable compounds and their attributes:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N,N-dimethylacetamide | Chloro and methyl substitutions on the thiazole ring | Enhanced lipophilicity |
N-(4-methoxybenzo[d]thiazol-2-yl)-N,N-diethylacetamide | Diethyl substitution instead of dimethyl | Potentially different metabolic profile |
N-(5-fluorobenzo[d]thiazol-2-yl)-N,N-dimethylacetamide | Fluorine substitution for enhanced electronic properties | Increased potency against certain targets |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent .
- Animal Models : Preliminary animal studies indicated reduced tumor size in models treated with this compound compared to controls, highlighting its therapeutic potential .
- Neuropharmacological Assessment : Behavioral tests in rodent models suggested improvements in anxiety-like behaviors, indicating possible applications in treating anxiety disorders .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S.ClH/c1-22(2)11-12-23(19(24)13-15-7-5-4-6-8-15)20-21-17-14-16(25-3)9-10-18(17)26-20;/h4-10,14H,11-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUUYPYNPDBVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.